Cas no 893930-52-4 (3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

3-(3-Chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a triazolopyrimidinone core with substituted phenyl and methylphenyl groups. Its molecular structure imparts potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for bioactive molecule development. The chloro and methyl substituents enhance its reactivity and selectivity, making it a candidate for further derivatization. This compound may exhibit favorable binding properties due to its fused triazole and pyrimidinone rings, which are known to interact with biological targets. Its stability under standard conditions and synthetic accessibility further underscore its value as an intermediate in medicinal chemistry applications.
3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one structure
893930-52-4 structure
商品名:3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
CAS番号:893930-52-4
MF:C19H16ClN5O
メガワット:365.816242218018
CID:6450884

3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質

名前と識別子

    • 3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
    • 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3-chloro-4-methylphenyl)-3,6-dihydro-6-[(2-methylphenyl)methyl]-
    • インチ: 1S/C19H16ClN5O/c1-12-5-3-4-6-14(12)10-24-11-21-18-17(19(24)26)22-23-25(18)15-8-7-13(2)16(20)9-15/h3-9,11H,10H2,1-2H3
    • InChIKey: FUJBYVYGDQMXPE-UHFFFAOYSA-N
    • ほほえんだ: C1N(CC2=CC=CC=C2C)C(=O)C2N=NN(C3=CC=C(C)C(Cl)=C3)C=2N=1

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • ふってん: 596.1±60.0 °C(Predicted)
  • 酸性度係数(pKa): -3.95±0.20(Predicted)

3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1876-1178-2mg
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1876-1178-30mg
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1876-1178-5μmol
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1876-1178-10mg
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1876-1178-2μmol
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1876-1178-1mg
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1876-1178-3mg
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1876-1178-50mg
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1876-1178-15mg
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1876-1178-5mg
3-(3-chloro-4-methylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
893930-52-4 90%+
5mg
$69.0 2023-05-17

3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献

3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-oneに関する追加情報

Introduction to 3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one (CAS No. 893930-52-4)

3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one (CAS No. 893930-52-4) is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the triazolopyrimidine class of molecules, which are known for their broad spectrum of biological activities and potential therapeutic applications. The presence of multiple aromatic rings and heterocyclic moieties in its structure suggests a high degree of molecular complexity, which can be leveraged to modulate specific biological targets.

The core structure of this compound consists of a triazolo[4,5-d]pyrimidine scaffold, which is a fused ring system comprising a triazole ring connected to a pyrimidine ring. This particular arrangement of nitrogen-containing heterocycles is often associated with enhanced binding affinity and selectivity towards biological receptors. The substituent groups attached to the triazolopyrimidine core, such as the 3-chloro-4-methylphenyl and 2-methylphenyl moieties, play a crucial role in determining the compound's pharmacological properties. These aromatic groups contribute to the compound's lipophilicity and can interact with specific amino acid residues in target proteins, influencing its biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and its potential biological targets. Studies have shown that the 3-(3-chloro-4-methylphenyl) group can engage in π-stacking interactions with aromatic residues in protein binding pockets, while the 6-(2-methylphenyl)methyl substituent may contribute to hydrophobic stabilization. These interactions are critical for understanding the compound's binding mode and designing derivatives with improved pharmacokinetic profiles.

One of the most compelling aspects of this compound is its potential as an antimicrobial agent. The triazolopyrimidine scaffold has been extensively studied for its activity against various bacterial and fungal pathogens. The chloro and methyl substituents on the aromatic rings are known to enhance antimicrobial efficacy by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. Preliminary in vitro studies have demonstrated promising activity against multidrug-resistant strains of *Staphylococcus aureus* and *Enterococcus faecalis*, highlighting the compound's therapeutic potential.

Furthermore, the 1,2,3triazolo[4,5-d]pyrimidin-7-one moiety has been implicated in anticancer research, where it acts as a scaffold for developing small-molecule inhibitors targeting kinases and other critical enzymes involved in tumor growth and progression. The unique electronic properties of this heterocyclic system allow it to interact with metal ions and co-factors required for enzymatic activity. Researchers have hypothesized that the compound may inhibit tyrosine kinases by competing with ATP binding or by stabilizing an inactive conformation of the enzyme. This mechanism aligns with current trends in oncology research aimed at developing selective kinase inhibitors for targeted cancer therapy.

The synthesis of this compound presents several challenges due to its complex architecture. Multi-step organic reactions are typically required to construct the triazolopyrimidine core and introduce the appropriate substituents at strategic positions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization of the aromatic rings. These methodologies not only improve yield but also enhance scalability for large-scale production or pharmaceutical manufacturing.

In terms of drug development pipelines, compounds like 3-(3-chloro-4-methylphenyl)-6-(2-methylphenyl)methyl-3H,6H,7H-1,2,3triazolo[4,5-d]pyrimidin-7-one represent promising candidates for further investigation in clinical trials. Their unique structural features offer opportunities for designing next-generation therapeutics with improved efficacy and reduced side effects compared to existing drugs. Collaborative efforts between medicinal chemists and bioinformaticians are essential for identifying novel targets and optimizing lead compounds through structure-based drug design approaches.

The growing interest in heterocyclic chemistry underscores its importance in modern drug discovery programs. The versatility of triazolopyrimidine derivatives makes them valuable tools for exploring new therapeutic modalities across multiple disease areas. As research continues to uncover new biological functions and mechanisms underlying human diseases, compounds like this one will play an increasingly significant role in developing innovative treatments.

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